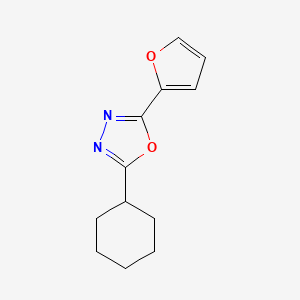

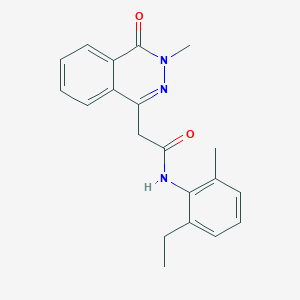

![molecular formula C16H17N5O B5589624 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)

2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of chemicals known for their diverse chemical and biological properties. Research into its synthesis, molecular structure, chemical reactions, and properties contributes to the expanding knowledge in medicinal chemistry and material science. The interest in such compounds often stems from their potential applications in drug development and other technological areas.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, structurally related to the specified compound, involves multiple steps, starting from basic heterocyclic components. For example, compounds structurally related to the given chemical name have been synthesized through reactions that include tosylation, Horner−Emmons reactions, and subsequent treatment with acetamides to introduce specific functional groups (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds often features a combination of aromatic systems and heteroatoms, contributing to their reactivity and potential biological activity. Crystallographic analysis provides insights into the geometry, bonding, and electronic structure, crucial for understanding the chemical behavior and designing derivatives with improved properties.

Chemical Reactions and Properties

Compounds in this category undergo various chemical reactions, including cyclodehydration and alkylation, influenced by their molecular structure. For instance, the cyclodehydration of carboxymethylamino-substituted pyrimidines to produce imidazo[1,2-c]pyrimidin-3-ones has been reported, showcasing the complexity of reactions these compounds can undergo (Edstrom et al., 1994).

Applications De Recherche Scientifique

Synthetic Methodologies and Heterocyclic Compound Formation

One study details a novel synthetic route leading to structurally intriguing compounds, including imidazo-pyridines and pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic systems. This synthesis involves a series of ring-chain tautomerizations and rearrangements, highlighting the compound's potential in developing new chemical entities with possible biological or material applications (R. Lis, J. Traina, J. Huffman, 1990).

Antimicrobial and Insecticidal Potential

Research into pyrimidine and pyrazole derivatives has uncovered their significant antimicrobial and insecticidal activities. These studies involve synthesizing compounds by cyclocondensation of amino pyrimidine with various acid hydrazides, indicating the role of the core chemical structure in bioactive compound development. This underscores the compound's applicability in creating new agents for pest control and infection mitigation (P. P. Deohate, Kalpana A. Palaspagar, 2020).

Antiviral and Antiprotozoal Activities

A distinct study showcases the synthesis of imidazo-pyridine derivatives with potent antiviral and antiprotozoal properties. This research provides a foundation for developing new therapeutic agents, especially focusing on diseases caused by viral infections and protozoan parasites. The synthesis and application of these compounds demonstrate the chemical's utility in medicinal chemistry and drug development (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).

Novelty in Chemical Synthesis

Further studies have elaborated on novel synthetic pathways to create diverse imidazo and pyrazolo derivatives, providing insights into the flexibility and reactivity of the core compound. These synthetic advancements contribute to the broader field of organic chemistry, enabling the creation of compounds with potential applications ranging from material science to pharmacology (D. Ermolat’ev, E. V. Van der Eycken, 2008).

Application in Fluorescent Organic Compounds

The search for novel fluorescent organic compounds led to the synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating the compound's potential in developing new materials with desirable fluorescent properties. This research is pivotal for applications in bioimaging, sensors, and optical materials, showcasing the broad utility of the compound in material science and engineering (H. Tomoda, T. Hirano, S. Saito, T. Mutai, K. Araki, 1999).

Propriétés

IUPAC Name |

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)imidazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-10-5-4-6-13(7-10)21-14(22)9-17-16(21)20-15-18-11(2)8-12(3)19-15/h4-9,22H,1-3H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRHRBVKZJSCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CN=C2NC3=NC(=CC(=N3)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)imidazol-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

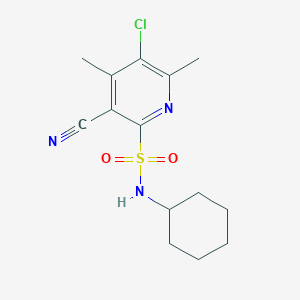

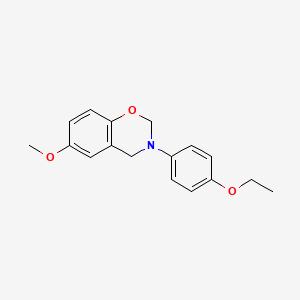

![N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5589555.png)

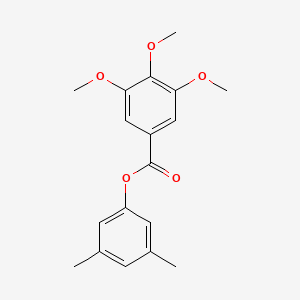

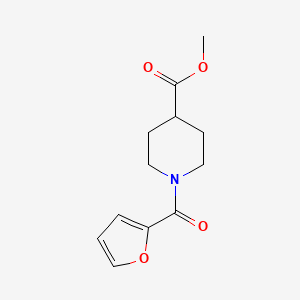

methanone](/img/structure/B5589562.png)

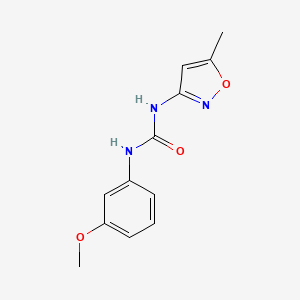

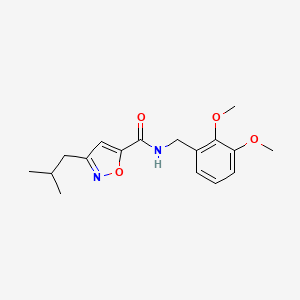

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)

![N-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5589641.png)